molecular formula C8H7NO B6210239 3-ethynyl-4-methoxypyridine CAS No. 1196155-25-5

3-ethynyl-4-methoxypyridine

Cat. No.: B6210239
CAS No.: 1196155-25-5
M. Wt: 133.1
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Description

3-Ethynyl-4-methoxypyridine is a pyridine derivative characterized by a methoxy (-OCH₃) group at the 4-position and an ethynyl (-C≡CH) substituent at the 3-position. This compound is of interest in synthetic chemistry due to the reactivity of the ethynyl group, which enables applications in click chemistry, cross-coupling reactions, and the construction of complex heterocyclic frameworks . Its commercial availability is documented in the CymitQuimica catalog, with pricing ranging from €350.00 for 100 mg to €3,176.00 for 5 g .

Properties

CAS No.

1196155-25-5

Molecular Formula

C8H7NO

Molecular Weight

133.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-4-methoxypyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method allows for the formation of carbon-carbon bonds between an ethynyl group and a pyridine ring. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-ethynyl-4-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols

Major Products Formed:

Scientific Research Applications

3-ethynyl-4-methoxypyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-ethynyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound -OCH₃ (C4), -C≡CH (C3) C₈H₇NO 133.15 Ethynyl group enables click chemistry; methoxy enhances electron density .
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine -OCH₃ (C4), -C≡C-Si(CH₃)₃ (C3), -NH₂ (C2) C₁₄H₂₁N₂OSi 269.42 Trimethylsilyl (TMS) protection stabilizes ethynyl; amine enables functionalization .
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine -Cl (C4), -C≡C-Si(CH₃)₃ (C3) C₁₀H₁₂ClNSi 223.75 Chloro substituent increases electrophilicity; TMS-ethynyl requires deprotection .
3-Iodo-4-methoxypyridine -OCH₃ (C4), -I (C3) C₆H₆INO 235.03 Iodo group acts as a leaving group; useful in Ullmann couplings .
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate -OCH₃ (C5), -CH₂COOCH₃ (C3) C₁₀H₁₁NO₃ 193.20 Acrylate moiety supports conjugate addition reactions .

Physical Properties

  • Melting Points: Analogs with halogen substituents (e.g., 3-iodo-4-methoxypyridine) often exhibit higher melting points due to stronger intermolecular interactions.
  • Molecular Weight : The TMS-protected analogs (e.g., 4-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine) have higher molecular weights (~269–270 g/mol) compared to this compound (133.15 g/mol), impacting solubility and purification .

Commercial and Industrial Considerations

This compound is commercially available but costly (€1,114.00/g), limiting large-scale applications. In contrast, TMS-protected analogs are more stable during storage but require additional synthetic steps for deprotection .

Key Research Findings

  • Electronic Effects : Methoxy groups increase electron density at the pyridine ring, enhancing nucleophilic substitution at C2/C5. Ethynyl groups, however, introduce steric hindrance, moderating reactivity .
  • Stability : TMS-protected ethynyl derivatives exhibit superior stability under acidic conditions compared to unprotected analogs, making them preferable in multi-step syntheses .

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